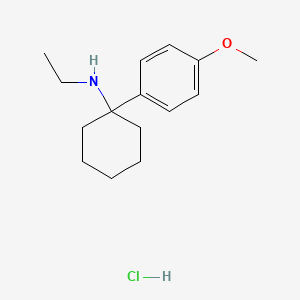

4-Methoxy PCE hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-3-16-15(11-5-4-6-12-15)13-7-9-14(17-2)10-8-13;/h7-10,16H,3-6,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAQMARZSKCSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1)C2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346150 | |

| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1933-15-9 | |

| Record name | 4-Methoxy pce hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001933159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY PCE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UPK3MC33H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy PCE Hydrochloride on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy PCE hydrochloride (4-MeO-PCP), a dissociative anesthetic of the arylcyclohexylamine class, exerts its primary pharmacological effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed examination of its mechanism of action, supported by available quantitative data, experimental methodologies, and an exploration of its impact on downstream signaling pathways. While specific experimental data for 4-Methoxy PCE in some areas remains limited, this document synthesizes current knowledge and draws parallels with related compounds like phencyclidine (PCP) and ketamine to provide a comprehensive overview for the scientific community.

Introduction

This compound, also known as 4-methoxyphencyclidine, is a synthetic compound that has gained attention within the research chemical landscape for its dissociative and hallucinogenic properties.[1] Structurally related to PCP, its mechanism of action is centered on the glutamatergic system, specifically its interaction with the NMDA receptor, a critical component in synaptic plasticity, learning, and memory.[2][3] Understanding the precise interactions of 4-Methoxy PCE with the NMDA receptor is crucial for elucidating its psychoactive effects and assessing its therapeutic potential and toxicological profile.

Quantitative Analysis of Receptor Binding Affinity

The affinity of this compound for the NMDA receptor and other neuronal targets has been quantified through radioligand binding assays. These studies are fundamental in characterizing the compound's pharmacological profile.

| Compound | NMDA Receptor (Ki in nM) | Norepinephrine Transporter (NET) (Ki in nM) | Serotonin Transporter (SERT) (Ki in nM) | σ1 Receptor (Ki in nM) | σ2 Receptor (Ki in nM) |

| 4-Methoxy PCE (4-MeO-PCP) | 404[4] | 713[4] | 844[4] | 296[4] | 143[4] |

| Phencyclidine (PCP) | 250 | - | 216 | - | - |

| Ketamine | 659 | - | - | - | - |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

The data indicates that 4-Methoxy PCE possesses a moderate affinity for the NMDA receptor, lower than that of PCP but higher than ketamine.[1][4] Its interactions with monoamine transporters and sigma receptors suggest a more complex pharmacological profile that may contribute to its overall effects.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines the general methodology used to determine the binding affinity of compounds like 4-Methoxy PCE for the PCP site within the NMDA receptor channel.

Objective: To determine the Ki value of this compound for the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[3H]TCP (thienylcyclohexylpiperidine) or [3H]MK-801 as the radioligand

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

L-glutamate and glycine (to open the NMDA receptor channel)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in a cold lysis buffer and centrifuge to pellet the membranes containing the receptors. Wash the pellet multiple times to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand ([3H]TCP), and varying concentrations of unlabeled this compound. Include control wells with no competitor (total binding) and wells with a high concentration of a known NMDA receptor antagonist like PCP to determine non-specific binding.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium. The presence of L-glutamate and glycine in the incubation buffer is crucial as PCP and related drugs bind preferentially to the activated (open) state of the NMDA receptor channel complex.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the inhibitory effect of 4-Methoxy PCE on NMDA receptor-mediated currents in neurons.

Objective: To characterize the functional antagonism of NMDA receptors by this compound.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes for electrodes

-

External and internal pipette solutions

-

NMDA and glycine (agonists)

-

This compound

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Pipette Preparation: Fabricate micropipettes with a resistance of 3-7 MΩ and fill with an appropriate internal solution.

-

Whole-Cell Configuration: Under microscopic guidance, form a high-resistance seal (gigaohm seal) between the micropipette and the membrane of a target neuron. Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ionic currents.

-

Recording NMDA Currents: Clamp the neuron at a negative holding potential (e.g., -70 mV) to record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). The external solution should contain antagonists for AMPA and GABA receptors to isolate NMDA receptor currents. The removal or reduction of extracellular magnesium is often necessary to prevent its voltage-dependent block of the NMDA channel at negative potentials.[1]

-

Drug Application: Perfuse the external solution containing a known concentration of NMDA and glycine to evoke a baseline current. Subsequently, co-apply this compound with the agonists to measure the extent of current inhibition.

-

Data Analysis: Analyze the amplitude and kinetics of the NMDA receptor-mediated currents in the absence and presence of 4-Methoxy PCE to determine its inhibitory potency (IC50) and to characterize the nature of the block (e.g., voltage-dependency).

Mechanism of Action at the NMDA Receptor

4-Methoxy PCE acts as an uncompetitive, non-competitive antagonist of the NMDA receptor. This means it does not compete with the binding of the primary agonists, glutamate and glycine. Instead, it binds to a site located within the ion channel of the receptor, known as the phencyclidine (PCP) binding site.[6][7]

For 4-Methoxy PCE to exert its inhibitory effect, the NMDA receptor channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[8] Once the channel is open, 4-Methoxy PCE can enter and bind to its site, physically obstructing the flow of ions (primarily Ca2+ and Na+) into the neuron.[7] This blockade of ion flux prevents neuronal depolarization and downstream signaling cascades that are normally initiated by NMDA receptor activation.

Caption: Mechanism of this compound as an uncompetitive antagonist at the NMDA receptor.

Downstream Signaling Pathways

The blockade of NMDA receptors by antagonists like 4-Methoxy PCE has significant consequences for intracellular signaling. While direct studies on 4-Methoxy PCE are limited, research on ketamine provides a valuable model for its likely effects. The acute blockade of NMDA receptors can paradoxically lead to an increase in glutamate release, which then activates AMPA receptors.[9] This activation is thought to trigger downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.[2][9]

Activation of these pathways can lead to:

-

Increased synaptogenesis and spine formation.[2]

-

Enhanced synaptic plasticity.

-

Modulation of mood and cognition.

Caption: Proposed downstream signaling effects of this compound.

Experimental Workflow for In Vivo Assessment

To understand the behavioral effects of 4-Methoxy PCE, such as its dissociative and anesthetic properties, in vivo studies are necessary. A typical workflow for assessing locomotor activity in a mouse model is described below.

Caption: A standard workflow for assessing the effects of 4-Methoxy PCE on locomotor activity in mice.

Conclusion

This compound is a potent dissociative agent that functions as an uncompetitive, non-competitive antagonist at the NMDA receptor. Its binding affinity and mechanism of action are comparable to other arylcyclohexylamines like PCP and ketamine. By blocking the NMDA receptor ion channel, 4-Methoxy PCE inhibits glutamatergic neurotransmission, which in turn modulates downstream signaling pathways involved in synaptic plasticity. Further research, particularly electrophysiological and in vivo functional studies specifically on 4-Methoxy PCE, is required to fully elucidate its complex pharmacological profile and to understand the nuances that differentiate it from related compounds. The methodologies and data presented in this guide provide a foundational framework for such future investigations.

References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phencyclidine - Wikipedia [en.wikipedia.org]

- 8. Kinetic characterization of the phencyclidine-N-methyl-D-aspartate receptor interaction: evidence for a steric blockade of the channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ketamine - Wikipedia [en.wikipedia.org]

In Vitro Binding Affinity of 4-Methoxy PCE Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl). It is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and their molecular targets. This document summarizes quantitative binding data, details common experimental protocols for affinity determination, and visualizes the relevant biological pathways to provide a foundational understanding of 4-MeO-PCE's pharmacological profile at the molecular level.

Quantitative Binding Affinity Data

The in vitro binding affinity of a compound is a critical measure of its potency and potential for interacting with specific biological targets. For 4-Methoxy PCE (4-MeO-PCE), a dissociative anesthetic of the arylcyclohexylamine class, the primary target is the N-methyl-D-aspartate (NMDA) receptor. However, it also exhibits affinity for other receptors and transporters, which may contribute to its overall pharmacological effect. The binding affinities are typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the target receptors in vitro. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported in vitro binding affinities of 4-MeO-PCE and its close analog, 4-MeO-PCP, for various receptors and transporters. It is important to note that while structurally similar, slight variations can lead to differences in binding profiles.

| Compound | Target | K_i_ (nM) |

| 4-Methoxyeticyclidine (4-MeO-PCE) | NMDA Receptor | Data not explicitly found in search results |

| Serotonin Transporter (SERT) | Data not explicitly found in search results | |

| 3-Methoxyeticyclidine (3-MeO-PCE) | NMDA Receptor | 61[1][2] |

| Serotonin Transporter (SERT) | 115[1][2] | |

| Dopamine Transporter (DAT) | 743[1] | |

| σ₁ Receptor | 4519[1] | |

| σ₂ Receptor | 525[1] | |

| Histamine H2 Receptor | 2097[1] | |

| α₂A Adrenergic Receptor | 964[1] | |

| 4-Methoxyphencyclidine (4-MeO-PCP) | NMDA Receptor | 404[3] |

| Serotonin Transporter (SERT) | 844[3] | |

| Norepinephrine Transporter (NET) | 713[3] | |

| σ₁ Receptor | 296[3] | |

| σ₂ Receptor | 143[3] |

Note: The primary literature cited should be consulted for specific experimental conditions. The data for 3-MeO-PCE and 4-MeO-PCP are included to provide context for the likely binding profile of 4-MeO-PCE.

Experimental Protocols

The determination of in vitro binding affinity, as summarized in the table above, is predominantly achieved through radioligand binding assays. These assays are a robust and widely used method for quantifying the interaction between a ligand (in this case, 4-MeO-PCE) and its receptor.

General Principle of Radioligand Binding Assays

Radioligand binding assays involve the use of a radioactively labeled ligand (a molecule with known affinity for the target receptor) to measure the binding of a non-labeled test compound. The assay quantifies the displacement of the radioligand from the receptor by the test compound, allowing for the determination of the test compound's binding affinity.

Typical Experimental Workflow for a Competition Binding Assay

-

Tissue/Cell Preparation: The source of the target receptors, typically a brain tissue homogenate (e.g., rat brain cortex for NMDA receptors) or a cell line stably expressing the receptor of interest, is prepared. This involves homogenization and centrifugation to isolate the cell membranes containing the receptors.

-

Incubation: The prepared membranes are incubated in a buffer solution containing:

-

A fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the PCP site of the NMDA receptor).

-

Varying concentrations of the unlabeled test compound (4-MeO-PCE hydrochloride).

-

For the determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor.

-

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Quantification of Radioactivity: The filters are washed to remove any non-specifically bound radioligand. The radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The amount of radioligand bound at each concentration of the test compound is determined. The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

K_i_ = IC₅₀ / (1 + [L]/K_d_)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

K_d_ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations of Signaling Pathways and Workflows

To better illustrate the biological context of 4-MeO-PCE's interactions and the experimental procedures, the following diagrams are provided.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Simplified NMDA Receptor Signaling Pathway

4-MeO-PCE is a potent NMDA receptor antagonist. By blocking the NMDA receptor, it prevents the influx of Ca²⁺ ions, thereby modulating downstream signaling cascades involved in synaptic plasticity and neurotransmission.

Caption: Antagonism of the NMDA receptor by 4-MeO-PCE.

Simplified Serotonin Transporter (SERT) Function

4-MeO-PCE and its analogs have been shown to inhibit the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.

Caption: Inhibition of serotonin reuptake by 4-MeO-PCE.

Simplified Dopamine Transporter (DAT) Function

Although the affinity of related compounds for the dopamine transporter (DAT) is lower than for the NMDA receptor, inhibition of DAT can lead to increased dopaminergic signaling, which may contribute to the overall psychoactive effects.

Caption: Inhibition of dopamine reuptake by 4-MeO-PCE analogs.

This guide provides a foundational overview of the in vitro binding characteristics of this compound. For further in-depth analysis, it is recommended to consult the primary scientific literature. The provided data and protocols should serve as a valuable resource for researchers in the field of pharmacology and drug development.

References

Structural formula and properties of 4-Methoxy PCE hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, and the physical, chemical, and pharmacological properties of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl). It includes detailed experimental protocols for its synthesis and analysis, and a discussion of its mechanism of action and associated signaling pathways. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound, also known as N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine monohydrochloride, is a research chemical classified as an arylcyclohexylamine. Arylcyclohexylamines are a class of psychoactive compounds that includes well-known substances such as phencyclidine (PCP) and ketamine.

The chemical structure of this compound is characterized by a cyclohexane ring and a 4-methoxyphenyl group bonded to the same carbon atom, which is also attached to an ethylamine group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Structural Formula:

-

Molecular Formula: C₁₅H₂₃NO · HCl[1]

-

IUPAC Name: N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine, monohydrochloride[1]

-

CAS Number: 1933-15-9[1]

-

Synonyms: 4-methoxy Eticyclidine, 4-MeO PCE[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 269.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 20 mg/ml; DMSO: 14 mg/ml; Ethanol: 25 mg/ml; Methanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |

| λmax | 230 nm | [1] |

| Storage Temperature | -20°C | [1] |

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of 4-Methoxy PCE, like other arylcyclohexylamines, is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

By binding to a site within the NMDA receptor's ion channel (often referred to as the PCP-binding site), 4-Methoxy PCE blocks the influx of calcium ions (Ca²⁺) that would normally occur upon activation by the neurotransmitter glutamate and a co-agonist such as glycine or D-serine. This blockade of ion flow leads to the dissociative anesthetic and hallucinogenic effects associated with this class of compounds.

Receptor Binding Affinity

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of 4-Methoxy PCE is not explicitly published. However, a synthetic route can be adapted from the well-documented synthesis of the closely related compound, 4-MeO-PCP. The following is a representative synthetic protocol.

Step 1: Grignard Reagent Formation. A Grignard reagent is prepared from 4-bromoanisole and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Step 2: Nucleophilic Addition. The Grignard reagent is then reacted with 1-(ethylamino)cyclohexanecarbonitrile. This nitrile derivative of N-ethylcyclohexylamine serves as the electrophile. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after acidic workup.

Step 3: Hydrolysis and Rearrangement. The imine intermediate is subsequently hydrolyzed under aqueous acidic conditions to yield the desired N-ethyl-1-(4-methoxyphenyl)cyclohexanamine (4-Methoxy PCE).

Step 4: Salt Formation. The free base of 4-Methoxy PCE is dissolved in a suitable solvent, and a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether) is added to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

The identification and quantification of 4-Methoxy PCE in laboratory samples can be achieved using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for the analysis of arylcyclohexylamines. A standard analytical procedure would involve:

-

Sample Preparation: Dilution of the sample in a suitable organic solvent, such as methanol.

-

Instrumentation: An Agilent 5975 Series GC/MSD System or a similar instrument.

-

Interpretation: The resulting mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference standard.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique provides high-resolution mass data, aiding in the unequivocal identification of the compound. A typical protocol includes:

-

Sample Preparation: Direct analysis of a diluted sample or an extract.

-

Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC, or equivalent.

-

Chromatographic Conditions: A reverse-phase C18 column with a gradient elution using a mobile phase of ammonium formate and a mixture of methanol and acetonitrile.

Signaling Pathways

The primary signaling pathway affected by 4-Methoxy PCE is the glutamatergic system, specifically through the inhibition of the NMDA receptor. The blockade of this receptor has several downstream consequences.

Inhibition of Calcium Influx: By blocking the NMDA receptor ion channel, 4-Methoxy PCE prevents the influx of Ca²⁺ into the neuron. Calcium is a crucial second messenger, and its reduced intracellular concentration disrupts a multitude of signaling cascades.

Modulation of Downstream Kinases and Transcription Factors: The reduction in Ca²⁺ influx can lead to altered activity of calcium-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase (CaMK) and protein kinase C (PKC). This can, in turn, affect the phosphorylation state and activity of various transcription factors, leading to changes in gene expression.

Interaction with Other Neurotransmitter Systems: While the primary target is the NMDA receptor, arylcyclohexylamines can also interact with other neurotransmitter systems. As noted with the related compound 4-MeO-PCP, there may be effects on monoamine transporters, which could modulate the synaptic concentrations of dopamine, norepinephrine, and serotonin.

Signaling Pathway of 4-Methoxy PCE at the NMDA Receptor

Caption: The antagonistic action of 4-Methoxy PCE on the NMDA receptor signaling pathway.

Conclusion

This compound is an arylcyclohexylamine research chemical with a primary mechanism of action as a non-competitive NMDA receptor antagonist. Its physicochemical and pharmacological properties are of significant interest to the scientific community for understanding the function of the glutamatergic system and for the development of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this compound in a research setting. Further investigation is warranted to fully elucidate its receptor binding profile and downstream signaling effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-MeO-PCP - Wikipedia [en.wikipedia.org]

- 3. Scholarly Article or Book Chapter | The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | ID: 6d570498q | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

Solubility and stability of 4-Methoxy PCE hydrochloride in research

An In-depth Technical Guide on the Solubility and Stability of 4-Methoxy PCE Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-PCE hydrochloride (4-MeO-PCE HCl), a compound of interest in forensic and research applications. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, and is based on available data and established scientific principles.

Physicochemical Properties of 4-MeO-PCE Hydrochloride

4-MeO-PCE hydrochloride is an arylcyclohexylamine that is typically supplied as a crystalline solid.[1] Its fundamental properties are summarized below:

-

Formal Name: N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine, monohydrochloride[1]

-

Molecular Formula: C₁₅H₂₃NO • HCl[1]

-

Formula Weight: 269.8 g/mol [1]

-

Purity: Typically ≥98% for analytical reference standards[1]

Solubility Profile

The solubility of 4-MeO-PCE HCl has been determined in several common organic solvents and an aqueous buffer solution. This data is crucial for the preparation of stock solutions and formulations for experimental use.

Table 1: Solubility of this compound [1]

| Solvent | Solubility (mg/mL) |

| Ethanol | 25 |

| DMF | 20 |

| DMSO | 14 |

| PBS (pH 7.2) | 10 |

| Methanol | 1 |

Stability Information

Proper storage and handling are critical to maintain the integrity of 4-MeO-PCE HCl. The available data indicates good long-term stability under appropriate conditions.

Table 2: Stability of this compound

| Condition | Stability | Source |

| Long-term storage at -20°C | ≥ 5 years | [1] |

| Gas Chromatography | Potential for thermal degradation |

It is important to note that thermal degradation of 4-MeO-substituted arylcyclohexylamines has been observed during gas chromatography (GC) analysis, which can lead to the formation of a substituted 1-phenylcyclohex-1-ene nucleus. Therefore, for quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is often a more suitable stability-indicating method.

Experimental Protocols

The following sections detail standardized, albeit inferred, protocols for the assessment of solubility and stability of 4-MeO-PCE HCl, based on common laboratory practices and regulatory guidelines.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 4-MeO-PCE HCl in a given solvent.

-

Materials and Equipment:

-

4-MeO-PCE HCl

-

Selected solvent(s)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter (for aqueous solutions)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

-

-

Procedure:

-

Add an excess amount of 4-MeO-PCE HCl to a vial containing a known volume of the solvent to create a supersaturated slurry.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-MeO-PCE HCl in the diluted sample using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Protocol for Stability Assessment (Including Forced Degradation)

This protocol describes a comprehensive stability study for 4-MeO-PCE HCl, incorporating long-term, accelerated, and forced degradation conditions as recommended by ICH guidelines.[2][3][4][5]

-

Materials and Equipment:

-

4-MeO-PCE HCl

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

LC-MS/MS system with a validated stability-indicating method

-

-

Procedure:

-

Long-Term and Accelerated Stability:

-

Store accurately weighed samples of 4-MeO-PCE HCl in appropriate containers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples for purity and the presence of degradation products using a validated LC-MS/MS method.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze all stressed samples by LC-MS/MS to identify and quantify any degradation products.

-

-

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

References

An In-depth Technical Guide to 4-Methoxy-PCE Hydrochloride and its Analogs

Disclaimer: The following information is intended for research, scientific, and drug development professionals only. 4-Methoxy-PCE (4-Methoxyeticyclidine) is a research chemical and should be handled by qualified professionals in a controlled laboratory setting.

Introduction

4-Methoxy-PCE hydrochloride (CAS Number: 1933-15-9), also known as 4-Methoxyeticyclidine, is a compound belonging to the arylcyclohexylamine class of substances.[1][2] This class is known for its dissociative anesthetic properties, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] While detailed pharmacological and toxicological data for 4-Methoxy-PCE are limited in publicly available literature, its properties can be inferred from more extensively studied structural isomers and analogs, such as 3-Methoxyeticyclidine (3-MeO-PCE) and 4-Methoxyphencyclidine (4-MeO-PCP). This guide synthesizes the available technical information on these related compounds to provide a comprehensive overview for researchers.

Chemical and Physical Properties

The basic physicochemical data for 4-Methoxy-PCE hydrochloride and its related analogs are crucial for experimental design and analytical method development.

| Property | 4-Methoxy-PCE hydrochloride | 3-MeO-PCE | 4-MeO-PCP |

| CAS Number | 1933-15-9[1][2] | 1364933-80-1[5] | 2201-35-6[1] |

| Molecular Formula | C₁₅H₂₃NO • HCl[1] | C₁₅H₂₃NO[5] | C₁₈H₂₇NO |

| Formula Weight | 269.8 g/mol [1][2] | 233.355 g/mol [5] | 273.42 g/mol |

| IUPAC Name | N-ethyl-1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride[2] | N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine[5] | 1-[1-(4-methoxyphenyl)cyclohexyl]-piperidine[1] |

| Synonyms | 4-methoxy Eticyclidine, 4-MeO PCE[1] | Methoxieticyclidine[5] | Methoxydine[1] |

| Formulation | Crystalline solid[1] | Not specified | Not specified |

Pharmacology and Mechanism of Action

| Receptor/Transporter | 3-MeO-PCE (Ki, nM)[5] | 4-MeO-PCP (Ki, nM)[1] |

| NMDA Receptor | 61 | 404 |

| Serotonin Transporter | 115 | 844 |

| Dopamine Transporter | 743 | Not Reported |

| Norepinephrine Transporter | Not Reported | 713 |

| Sigma-1 (σ₁) Receptor | 4519 | 296 |

| Sigma-2 (σ₂) Receptor | 525 | 143 |

| Histamine H2 Receptor | 2097 | Not Reported |

| Alpha-2A Adrenergic Receptor | 964 | Not Reported |

The binding affinity data suggests that these compounds are potent NMDA receptor antagonists with additional activity at monoamine transporters and sigma receptors, which may modulate their overall pharmacological effects.

The primary signaling pathway affected by 4-Methoxy-PCE and its analogs is the glutamatergic system via the NMDA receptor.

Figure 1: Mechanism of NMDA Receptor Antagonism by Arylcyclohexylamines.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological testing of 4-Methoxy-PCE are not widely published. However, methodologies used for related compounds serve as a strong foundation for research.

While a specific protocol for 4-Methoxy-PCE is not available, the synthesis of arylcyclohexylamines often follows established routes. For instance, the synthesis of 3-MeO-PCMo, a morpholine analog, utilized a modified Geneste route involving an SN2 cyclization reaction between a substituted primary amine and bis(2-bromoethylether).[6] The synthesis of 4-MeO-PCP was first reported in 1965 by Victor Maddox at Parke-Davis.[1] Researchers would typically adapt these multi-step synthetic procedures, starting from commercially available precursors.

A validated method for the determination of 3-MeO-PCE in blood, urine, and vitreous humor has been described, which can be adapted for 4-Methoxy-PCE.[4]

-

Instrumentation: Triple-quadrupole linear ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography:

-

Column: Phenomenex Synergi Fusion C18 (50 × 2 mm × 4 µm).[4]

-

Mobile Phase A: 1 mM ammonium formate with 0.1% formic acid.[4]

-

Mobile Phase B: 50% acetonitrile (ACN) with 1 mM ammonium formate and 0.1% formic acid.[4]

-

Elution: Isocratic conditions with 12.5% ACN (25% phase B) at a flow rate of 0.7 mL/min.[4]

-

-

Mass Spectrometry:

Figure 2: General workflow for the analysis of arylcyclohexylamines in biological samples.

A general protocol for a competitive radioligand binding assay to determine a compound's affinity for the NMDA receptor would involve the following steps.

-

Materials:

-

Rat forebrain membrane preparations (source of NMDA receptors).

-

Radioligand, such as (+)-[3-³H]-MK-801, which selectively binds to the PCP site.

-

Test compound (4-Methoxy-PCE) at various concentrations.

-

Assay buffer and wash buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

Allow the mixture to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to reduce non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Toxicology

Specific toxicological data for 4-Methoxy-PCE hydrochloride is not available in the reviewed literature. As with other potent NMDA receptor antagonists, potential risks at high doses could include psychotomimetic effects, mania, delusions, and psychosis.[3] The lack of comprehensive safety profiling underscores the need for caution in handling and studying this compound.

Conclusion

4-Methoxy-PCE hydrochloride is an arylcyclohexylamine that is structurally and pharmacologically related to other dissociative anesthetics like 3-MeO-PCE and 4-MeO-PCP. It is presumed to act primarily as an NMDA receptor antagonist. While a complete profile for this specific compound is lacking in public literature, the data and experimental protocols from its close analogs provide a robust framework for researchers and drug development professionals to design and conduct further studies. The analytical methods are well-established for this class of compounds, and the primary mechanism of action is understood. Future research should focus on determining the specific binding affinities, in vivo effects, and toxicological profile of 4-Methoxy-PCE to fully characterize its potential.

References

- 1. 4-MeO-PCP - Wikipedia [en.wikipedia.org]

- 2. N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride | C15H24ClNO | CID 121230856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 3-MeO-PCE - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Neurochemical Landscape of 4-Methoxyeticyclidine (4-MeO-PCE) Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyeticyclidine (4-MeO-PCE) hydrochloride is a lesser-studied arylcyclohexylamine, a class of psychoactive substances known for their dissociative effects. While comprehensive neurochemical data for 4-MeO-PCE remains limited in peer-reviewed literature, this technical guide synthesizes available information on its close structural analogs, 4-MeO-PCP and 3-MeO-PCE, to construct a probable neurochemical profile. This document provides an in-depth overview of its anticipated receptor binding affinities, potential mechanisms of action, and downstream signaling effects. Methodological details for key experimental procedures are outlined, and crucial signaling pathways are visualized to facilitate a deeper understanding of this compound's pharmacological characteristics.

Introduction

Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, have been the subject of extensive research due to their profound effects on the central nervous system, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor. 4-Methoxyeticyclidine (4-MeO-PCE) is a derivative of eticyclidine (PCE) and a structural analog of the more well-known research chemical 4-MeO-PCP. Its neurochemical properties are not well-documented, necessitating an inferential analysis based on the pharmacology of its closely related counterparts. This guide aims to provide a detailed, albeit extrapolated, technical overview of the neurochemical effects of 4-MeO-PCE hydrochloride for research and drug development purposes.

Predicted Receptor Binding Profile

Due to the scarcity of direct binding assay data for 4-MeO-PCE, the following tables summarize the quantitative receptor binding affinities (Ki values in nM) for its close structural analogs, 4-MeO-PCP and 3-MeO-PCE. It is hypothesized that 4-MeO-PCE will exhibit a similar, though not identical, binding profile.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-MeO-PCP [1]

| Receptor/Transporter | Ki (nM) |

| NMDA Receptor | 404 |

| Norepinephrine Transporter (NET) | 713 |

| Serotonin Transporter (SERT) | 844 |

| Sigma-1 (σ₁) Receptor | 296 |

| Sigma-2 (σ₂) Receptor | 143 |

Table 2: Receptor Binding Affinities (Ki, nM) of 3-MeO-PCE [2]

| Receptor/Transporter | Ki (nM) |

| NMDA Receptor | 61 |

| Dopamine Transporter (DAT) | 743 |

| Serotonin Transporter (SERT) | 115 |

| Histamine H2 Receptor | 2097 |

| Alpha-2A Adrenergic Receptor | 964 |

| Sigma-1 (σ₁) Receptor | 4519 |

| Sigma-2 (σ₂) Receptor | 525 |

Core Neurochemical Mechanisms

Based on the data from its analogs, the primary mechanism of action for 4-MeO-PCE is likely non-competitive antagonism of the NMDA receptor. However, its interaction with monoamine transporters and sigma receptors suggests a more complex pharmacological profile that could modulate its subjective and physiological effects.

NMDA Receptor Antagonism and Downstream Effects

As an arylcyclohexylamine, the principal psychoactive effects of 4-MeO-PCE are expected to arise from its blockade of the NMDA receptor ion channel. This action inhibits the influx of Ca²⁺ in response to glutamate binding, leading to a disruption of excitatory neurotransmission. This mechanism is thought to underlie the dissociative, anesthetic, and psychotomimetic effects of this class of compounds.

Figure 1: Postulated mechanism of 4-MeO-PCE at the NMDA receptor.

Modulation of Monoaminergic Systems

The affinity of 4-MeO-PCP and 3-MeO-PCE for the serotonin, norepinephrine, and dopamine transporters suggests that 4-MeO-PCE may also function as a monoamine reuptake inhibitor. This action would increase the synaptic concentrations of these neurotransmitters, potentially contributing to stimulant-like effects and mood alterations.

Figure 2: A typical experimental workflow for determining monoamine transporter affinity.

Interaction with Sigma Receptors

The significant affinity of 4-MeO-PCP for both sigma-1 and sigma-2 receptors suggests that 4-MeO-PCE may also interact with these enigmatic proteins. Sigma receptors are implicated in a wide range of cellular functions, including the modulation of ion channels, intracellular calcium signaling, and cell survival. The functional consequence of 4-MeO-PCE at these receptors (agonist or antagonist) is unknown but could contribute to its unique pharmacological profile.

Experimental Protocols

While specific protocols for 4-MeO-PCE are not available, the following represents a standard methodology for a receptor binding assay, which would be applicable for determining its affinity for various receptors.

Representative Radioligand Binding Assay Protocol (for NMDA Receptor)

Objective: To determine the binding affinity (Ki) of 4-MeO-PCE hydrochloride for the NMDA receptor in rat brain tissue.

Materials:

-

Rat forebrain tissue

-

Triton X-100

-

Tris-HCl buffer

-

[³H]MK-801 (radioligand)

-

Unlabeled MK-801 (for determining non-specific binding)

-

4-MeO-PCE hydrochloride (test compound)

-

Glass fiber filters

-

Scintillation vials and fluid

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrains in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step twice.

-

The final pellet is resuspended in buffer containing 0.1% Triton X-100, incubated at 37°C for 15 minutes, and then washed three more times by centrifugation.

-

The final pellet is resuspended in buffer and stored at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add buffer, the prepared brain membranes, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of 4-MeO-PCE hydrochloride.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled MK-801.

-

Incubate the plate at room temperature for 2 hours.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 4-MeO-PCE.

-

Determine the IC₅₀ value (the concentration of 4-MeO-PCE that inhibits 50% of specific binding) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The neurochemical profile of 4-Methoxyeticyclidine hydrochloride is predicted to be that of a classic arylcyclohexylamine, with primary activity as an NMDA receptor antagonist and secondary activity at monoamine transporters and sigma receptors. The precise affinities and functional activities at these targets require empirical validation. Future research should focus on conducting comprehensive in vitro binding and functional assays for 4-MeO-PCE to establish its precise pharmacological profile. Furthermore, in vivo studies are necessary to correlate these neurochemical actions with its behavioral and physiological effects. Such data will be invaluable for the scientific and drug development communities in understanding the potential therapeutic applications and risks associated with this compound.

References

Methodological & Application

Application Notes and Protocols for Receptor Binding Assays Using 4-Methoxy PCE Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Methoxy PCE hydrochloride (4-MeO-PCE), an arylcyclohexylamine compound, in receptor binding assays. Due to its structural similarity to other dissociative anesthetics, 4-MeO-PCE is presumed to interact with several key central nervous system receptors. This document outlines the protocols to investigate its binding affinity at the N-methyl-D-aspartate (NMDA) receptor, dopamine transporter (DAT), serotonin transporter (SERT), and sigma (σ) receptors.

While direct quantitative binding data for this compound is not extensively available in peer-reviewed literature, the provided data for its close structural analogs, 3-Methoxyeticyclidine (3-MeO-PCE) and 4-Methoxyphencyclidine (4-MeO-PCP), offer a strong predictive framework for its likely pharmacological profile.

Data Presentation: Receptor Binding Affinities of 4-MeO-PCE Analogs

The following table summarizes the receptor binding affinities (Ki, nM) of compounds structurally related to this compound. This data is crucial for guiding the experimental design of binding assays for 4-MeO-PCE.

| Receptor Target | 3-MeO-PCE (Ki, nM) | 4-MeO-PCP (Ki, nM) | Reference |

| NMDA Receptor | 61 | 404 | [1][2] |

| Dopamine Transporter (DAT) | 743 | - | [1] |

| Serotonin Transporter (SERT) | 115 | 844 | [1][2] |

| Sigma-1 (σ₁) Receptor | 4519 | 296 | [1][2] |

| Sigma-2 (σ₂) Receptor | 525 | 143 | [1][2] |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

Detailed methodologies for conducting receptor binding assays for the primary putative targets of this compound are provided below. These protocols are based on established radioligand binding assay techniques.

NMDA Receptor Binding Assay

This assay determines the affinity of this compound for the PCP site of the NMDA receptor.

-

Radioligand: [³H]-(+)-MK-801 (Dizocilpine)

-

Tissue Preparation: Rat forebrain membrane preparation.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation:

-

Combine rat forebrain membranes (100-200 µg protein), varying concentrations of this compound (or vehicle for total binding), and 1 nM [³H]-(+)-MK-801 in the assay buffer.

-

For non-specific binding, add 10 µM of unlabeled (+)-MK-801.

-

Incubate at room temperature for 2 hours.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Binding Assay

This protocol measures the affinity of this compound for the dopamine transporter.

-

Radioligand: [³H]-WIN 35,428 or [³H]-GBR-12935

-

Tissue/Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), or striatal membrane preparations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.

-

Incubation:

-

Add cell membranes (20-40 µg protein), varying concentrations of this compound, and a fixed concentration of the radioligand (e.g., 1-2 nM [³H]-WIN 35,428) to the assay buffer.

-

Define non-specific binding using 10 µM of a potent DAT inhibitor like GBR 12909.

-

Incubate for 1-2 hours at 4°C.

-

-

Filtration and Washing: As described for the NMDA receptor assay.

-

Detection and Analysis: As described for the NMDA receptor assay.

Serotonin Transporter (SERT) Binding Assay

This assay evaluates the binding of this compound to the serotonin transporter.

-

Radioligand: [³H]-Citalopram or [³H]-Paroxetine

-

Tissue/Cell Preparation: HEK293 cells expressing human SERT (hSERT) or platelet membranes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl and 5 mM KCl.

-

Incubation:

-

Combine cell membranes (50-100 µg protein), varying concentrations of this compound, and the radioligand (e.g., 1 nM [³H]-Citalopram).

-

Determine non-specific binding in the presence of 10 µM of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine.

-

Incubate for 1 hour at room temperature.

-

-

Filtration and Washing: As described for the NMDA receptor assay.

-

Detection and Analysis: As described for the NMDA receptor assay.

Sigma (σ) Receptor Binding Assays

Protocols for both σ₁ and σ₂ receptors are provided.

a) Sigma-1 (σ₁) Receptor Binding Assay

-

Radioligand: [³H]-(+)-Pentazocine

-

Tissue Preparation: Guinea pig brain or liver membranes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation:

-

Incubate membranes (100-300 µg protein) with varying concentrations of this compound and 5 nM [³H]-(+)-Pentazocine.

-

Use 10 µM haloperidol to determine non-specific binding.

-

Incubate for 90 minutes at 37°C.

-

-

Filtration and Washing: As described for the NMDA receptor assay.

-

Detection and Analysis: As described for the NMDA receptor assay.

b) Sigma-2 (σ₂) Receptor Binding Assay

-

Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine)

-

Tissue Preparation: Rat liver membranes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation:

-

To distinguish σ₂ binding, include a masking agent for σ₁ sites, such as 300 nM (+)-pentazocine.

-

Incubate membranes (100-200 µg protein) with the masking agent, varying concentrations of this compound, and 3 nM [³H]-DTG.

-

Define non-specific binding with 10 µM haloperidol.

-

Incubate for 2 hours at room temperature.

-

-

Filtration and Washing: As described for the NMDA receptor assay.

-

Detection and Analysis: As described for the NMDA receptor assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Signaling Pathways

The following diagrams depict the signaling pathways of the NMDA receptor and a generic G-protein coupled receptor (GPCR), which is relevant for understanding the potential downstream effects of sigma receptor modulation.

NMDA Receptor Signaling Pathway

Caption: Simplified NMDA receptor signaling pathway.

Generic GPCR Signaling Pathway (e.g., Sigma Receptor Modulation)

Caption: Generic G-protein coupled receptor (GPCR) signaling.

References

Application Notes: Dissolving 4-Methoxy PCE Hydrochloride for Research Applications

Abstract

These application notes provide a detailed protocol for the solubilization of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl), an arylcyclohexylamine analytical reference standard, for use in preclinical research and forensic applications.[1] This document outlines safety precautions, solubility data in various common laboratory solvents, and step-by-step procedures for preparing stock and working solutions.

Introduction

This compound, also known as 4-methoxy Eticyclidine, is an analytical reference standard classified as an arylcyclohexylamine.[1][2] It is a structural analog of phencyclidine (PCP) and is investigated for its interaction with various receptors, including the NMDA receptor.[2][3] Proper preparation of solutions is critical for obtaining accurate and reproducible experimental results. This protocol provides validated data and methodologies for researchers, scientists, and drug development professionals.

Chemical Properties:

-

Formal Name: N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine, monohydrochloride[1]

-

Molecular Formula: C₁₅H₂₃NO • HCl[1]

-

Formula Weight: 269.8 g/mol [1]

-

Formulation: Crystalline Solid[1]

Safety and Handling Precautions

This compound is intended for research and forensic use only.[1] This material should be considered hazardous until more toxicological information is available.[2]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

-

Ventilation: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Handling: Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2]

-

Spill Management: A spill kit should be readily available. All personnel must be trained in proper spill cleanup procedures.[4]

-

SDS: Before use, all personnel must review the complete Safety Data Sheet (SDS) provided by the supplier.[2]

Solubility Data

The solubility of this compound has been determined in several standard laboratory solvents. The data below is summarized for easy reference. It is recommended to use high-purity, anhydrous solvents where applicable.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Ethanol | 25 mg/mL[1] | 92.66 mM | Anhydrous ethanol is recommended. |

| N,N-Dimethylformamide (DMF) | 20 mg/mL[1] | 74.13 mM | May require gentle warming or sonication. |

| Dimethyl Sulfoxide (DMSO) | 14 mg/mL[1] | 51.89 mM | A common solvent for preparing stock solutions for in vitro assays. |

| PBS (pH 7.2) | 10 mg/mL[1] | 37.06 mM | Suitable for preparing solutions for some in vivo or physiological assays. |

| Methanol | 1 mg/mL[1] | 3.71 mM | Limited solubility. |

Molar concentration (mM) calculated using the formula weight of 269.8 g/mol .

Experimental Protocols

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution, which is below the maximum solubility of 14 mg/mL in DMSO, ensuring complete dissolution.[1]

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of 4-Methoxy PCE HCl.

-

Solvent Addition: Transfer the weighed solid into a sterile, appropriate vial. Using a calibrated pipette, add the calculated volume of DMSO. For 10 mg of solid, add 1 mL of DMSO.

-

Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use a bath sonicator for 5-10 minutes or warm the solution gently (to 37°C) to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Storage: Store the stock solution in a tightly sealed amber vial at -20°C.[1][2] The product is stable for ≥ 5 years under these conditions.[1]

Protocol for Preparing Working Solutions (Serial Dilution)

Working solutions for experiments are typically prepared by diluting the high-concentration stock solution in an appropriate buffer or cell culture medium.

Important: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically <0.1% to <0.5%) to avoid solvent-induced artifacts.

Procedure:

-

Calculation: Determine the required volume of the stock solution needed to achieve the desired final concentration in your experimental volume. Use the dilution formula: M₁V₁ = M₂V₂

-

M₁ = Concentration of the stock solution (e.g., 10 mg/mL or 51.89 mM)

-

V₁ = Volume of the stock solution to be added (unknown)

-

M₂ = Desired final concentration of the working solution

-

V₂ = Final volume of the working solution

-

-

Dilution: Add the appropriate volume of the experimental buffer or medium to a sterile tube.

-

Addition of Stock: Pipette the calculated volume (V₁) of the stock solution into the buffer/medium. Do not add the buffer to the stock solution, as this can cause the compound to precipitate.

-

Mixing: Mix the working solution thoroughly by gentle vortexing or inversion. Prepare fresh daily and keep on ice during use.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing a stock solution of this compound.

Caption: Stock solution preparation workflow for 4-Methoxy PCE HCl.

Solvent Selection Logic

The choice of solvent is dictated by the experimental design. This diagram outlines the decision-making process.

Caption: Decision tree for selecting an appropriate solvent system.

References

Application Notes and Protocols for the LC-MS Analysis of 4-Methoxy PCE HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of 4-Methoxy Phencyclidine (4-MeO-PCE) HCl, a designer drug of the arylcyclohexylamine class, using Liquid Chromatography-Mass Spectrometry (LC-MS). The following application notes and protocols are intended to guide researchers in the qualitative and quantitative analysis of this compound in various matrices.

Introduction

4-Methoxyeticyclidine (4-MeO-PCE) is a structural analog of phencyclidine (PCP) and eticyclidine (PCE) that has emerged as a novel psychoactive substance (NPS). Due to its potential for abuse and adverse health effects, robust analytical methods for its detection and quantification are crucial for forensic toxicology, clinical chemistry, and drug development research. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the analysis of such compounds in complex biological matrices.

This application note details a comprehensive LC-MS/MS method for the analysis of 4-MeO-PCE, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The provided protocols are based on established methods for related arylcyclohexylamine compounds and are intended to serve as a starting point for method development and validation in individual laboratories.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the extraction of related designer drugs from biological matrices.

Materials:

-

Blank matrix (e.g., human plasma, urine)

-

4-Methoxy PCE HCl reference standard

-

Internal standard (IS) solution (e.g., PCP-d5)

-

Phosphate buffer (pH 6)

-

Methanol (LC-MS grade)

-

Dichloromethane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium hydroxide (25%)

-

Hydrochloric acid (concentrated)

-

2-Propanol (HPLC grade)

-

Nitrogen gas

-

Solid-phase extraction cartridges (e.g., mixed-mode cation exchange)

Procedure:

-

To 1 mL of the sample (e.g., plasma), add 20 µL of the internal standard solution.

-

Dilute the sample with phosphate buffer (pH 6) and mix thoroughly.

-

Condition the SPE cartridge with methanol followed by phosphate buffer (pH 6).

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge sequentially with water, acetic acid, and methanol.

-

Elute the analytes with a mixture of dichloromethane/isopropanol/25% ammonia (80:20:2, v/v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. To prevent the loss of volatile analytes, add a mixture of concentrated hydrochloric acid and 2-propanol (3:1, v/v) during evaporation.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography (LC)

The following LC conditions are based on a method for the analysis of 3-MeO-PCE and can be adapted for 4-MeO-PCE[1]. A retention time for a "MeO-PCE" isomer has been reported to be approximately 6.15 minutes under similar conditions[2].

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

| Parameter | Recommended Value |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

The following MS parameters are proposed for the detection of 4-MeO-PCE. The Multiple Reaction Monitoring (MRM) transitions are inferred from the fragmentation of the closely related isomer, 3-MeO-PCE[1]. It is highly recommended to optimize these parameters in-house using a 4-Methoxy PCE HCl standard.

Instrumentation:

-

Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

| Parameter | Recommended Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Data Presentation

Chemical and Physical Data

| Property | Value |

| Chemical Name | N-ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride |

| Synonyms | 4-MeO-PCE HCl, 4-Methoxyeticyclidine HCl |

| Molecular Formula | C₁₅H₂₃NO · HCl |

| Molecular Weight | 269.8 g/mol |

| Monoisotopic Mass | 233.177964 Da (free base) |

| Protonated Mass [M+H]⁺ | 234.1852 Da |

Proposed MRM Transitions for 4-Methoxy PCE

The following MRM transitions are proposed for the quantification and confirmation of 4-MeO-PCE, based on the fragmentation of its 3-methoxy isomer[1]. The precursor ion is the protonated molecule [M+H]⁺. The collision energies should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| 4-Methoxy PCE | 234.2 | 121.1 | Quantifier |

| 4-Methoxy PCE | 234.2 | 91.1 | Qualifier 1 |

| 4-Methoxy PCE | 234.2 | 189.1 | Qualifier 2 |

Quantitative Data from Literature for Related Compounds

While specific quantitative data for 4-MeO-PCE is limited, the following table provides context from a study on 74 new psychoactive substances, including arylcyclohexylamines[3].

| Parameter | Value for Arylcyclohexylamine Analogues[3] |

| Limit of Detection (LOD) | 0.4 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

Visualizations

Experimental Workflow

Caption: LC-MS/MS analysis workflow for 4-Methoxy PCE HCl.

Proposed Fragmentation Pathway of 4-Methoxy PCE

Caption: Proposed fragmentation of 4-Methoxy PCE in MS/MS.

Discussion

The provided LC-MS/MS method offers a robust framework for the analysis of 4-Methoxy PCE HCl. The sample preparation protocol utilizing solid-phase extraction is effective for cleaning up complex biological matrices and concentrating the analyte of interest. The reversed-phase chromatographic conditions are designed to provide good retention and separation of 4-MeO-PCE from potential interferences.

The proposed MRM transitions are based on the well-characterized fragmentation of the isomeric 3-MeO-PCE and are expected to be highly selective for 4-MeO-PCE. The primary fragmentation is anticipated to involve cleavage of the bond between the cyclohexyl ring and the methoxyphenyl moiety, leading to the characteristic methoxyphenylmethylium ion at m/z 121.1. Other significant fragments likely arise from further fragmentation of the aromatic ring (tropylium ion at m/z 91.1) and loss of the ethylamine group (m/z 189.1).

It is imperative for individual laboratories to perform in-house validation of this method to determine performance characteristics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in their specific matrices. The quantitative data for related arylcyclohexylamines suggest that LODs in the sub-ng/mL range should be achievable[3].

Conclusion

This application note provides a detailed and actionable protocol for the LC-MS/MS analysis of 4-Methoxy PCE HCl. The combination of a robust sample preparation method, optimized chromatographic separation, and selective mass spectrometric detection allows for the reliable identification and quantification of this emerging designer drug. The provided information will be a valuable resource for researchers, scientists, and drug development professionals working in the fields of forensic science, clinical toxicology, and pharmacology.

References

Application Note: Analysis of 4-Methoxy-PCE Hydrochloride by Gas Chromatography-Mass Spectrometry

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4-Methoxy-PCE hydrochloride (4-methoxyphencyclidine), a dissociative anesthetic of the arylcyclohexylamine class, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are essential for researchers in forensic science, toxicology, and pharmacology for the unequivocal identification and characterization of this compound. This document provides detailed experimental procedures, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

4-Methoxy-PCE (1-[1-(4-methoxyphenyl)cyclohexyl]ethylamine hydrochloride) is a derivative of phencyclidine (PCP) and has emerged as a research chemical.[1] Accurate and reliable analytical methods are crucial for its identification in various samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of 4-Methoxy-PCE. This application note provides a standardized protocol for the GC-MS analysis of 4-Methoxy-PCE hydrochloride, adapted from established methods for similar phencyclidine analogs.[1][2]

Experimental Protocols

Sample Preparation

Standard samples of 4-Methoxy-PCE hydrochloride should be prepared by dissolving in a suitable solvent, such as methanol, to a known concentration.[3] For complex matrices, such as biological fluids, appropriate extraction techniques like liquid-liquid extraction or solid-phase extraction are recommended to isolate the analyte of interest.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of 4-Methoxy-PCE, based on established methods for related compounds.[1]

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent Model 7890A or equivalent[1] |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane (e.g., DB-1)[1] |

| Injector | Split mode (21.5:1) at 280°C[1] |

| Injection Volume | 1 µL[2] |

| Oven Temperature Program | Initial: 100°C, hold for 0.0 min Ramp: 6°C/min to 300°C Final Hold: 5.67 min[1] |

| Carrier Gas | Helium |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Mass Spectrometer | Agilent Model 5975C Quadrupole MSD or equivalent[1] |

| Ionization Mode | Electron Ionization (EI)[1] |

| Ionization Potential | 70 eV[1] |

| Scan Range | 34-600 amu[1] |

| Scan Rate | 2.59 scans/s[1] |

| MSD Source Temperature | 230°C[1] |

Results and Data Presentation

The analysis of 4-Methoxyphencyclidine, a closely related analog, by GC-MS under similar conditions revealed a rich fragmentation pattern. The molecular ion (M+) for 4-methoxyphencyclidine is observed at m/z 273, with the base peak at m/z 188.[1][4] An M-1 ion at m/z 272 is also characteristic, resulting from the loss of a hydrogen atom.[1][4] For 4-Methoxy-PCE, the nominal mass is 233 g/mol , and its fragmentation pattern is expected to follow similar pathways.[5][6]

Table 3: Expected Mass Spectral Data for 4-Methoxyphencyclidine

| Ion | m/z | Description |

| Molecular Ion (M+) | 273 | Intact molecule |

| M-1 | 272 | Loss of one hydrogen atom |

| Base Peak | 188 | Major fragment |

Experimental Workflow

The overall workflow for the GC-MS analysis of 4-Methoxy-PCE hydrochloride is depicted in the following diagram.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The GC-MS method described provides a robust and reliable approach for the identification and characterization of 4-Methoxy-PCE hydrochloride. The detailed protocol and expected fragmentation data will be a valuable resource for researchers in the fields of forensic science, toxicology, and drug development. Adherence to these guidelines will ensure reproducible and accurate results.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methoxy PCE Hydrochloride

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl) in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)